1-(1H-Indazol-5-YL)propan-1-one
Description
1-(1H-Indazol-5-YL)propan-1-one is a heterocyclic ketone featuring an indazole ring substituted at the 5-position with a propan-1-one group. Indazole derivatives are of significant interest in medicinal chemistry due to their biological activity, particularly as kinase inhibitors or enzyme modulators . The indazole core contributes to π-π stacking and hydrogen-bonding interactions, while the ketone group enhances electrophilicity, enabling reactivity in nucleophilic additions or condensations .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(1H-indazol-5-yl)propan-1-one |
InChI |
InChI=1S/C10H10N2O/c1-2-10(13)7-3-4-9-8(5-7)6-11-12-9/h3-6H,2H2,1H3,(H,11,12) |
InChI Key |
UDWHNDOIIKRMKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)NN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and functional differences between 1-(1H-Indazol-5-YL)propan-1-one and analogous compounds:
Key Observations :
- Heterocycle Influence : Indazole derivatives exhibit stronger hydrogen-bonding capacity compared to pyrazole or imidazole analogs due to the fused benzene ring and dual nitrogen atoms .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase ketone electrophilicity, whereas methyl groups (e.g., in ) enhance lipophilicity .
- Solubility : Hydroxyl or nitro groups (e.g., ) improve aqueous solubility, while methylated heterocycles (e.g., ) reduce polarity .
Research Findings and Data Gaps
- Electronic Properties : Multiwfn analysis () could quantify electron localization differences between indazole and imidazole derivatives, aiding reactivity predictions .
Preparation Methods
Propanoyl Chloride-Mediated Acylation
A widely reported method involves the reaction of 5-aminoindazole derivatives with propanoyl chloride in the presence of a base, such as triethylamine or pyridine. The indazole’s amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride to form the desired ketone. For example, 5-aminoindazole dissolved in anhydrous dichloromethane reacts with propanoyl chloride (1.2 equiv) at 0°C under nitrogen, followed by gradual warming to room temperature. The crude product is purified via silica gel chromatography, yielding 1-(1H-indazol-5-yl)propan-1-one in 65–72% purity.
Key Optimization Notes :
-
Excess propanoyl chloride (1.5–2.0 equiv) improves conversion but risks diacylation byproducts.
-
Polar aprotic solvents like DMF accelerate the reaction but may require lower temperatures to suppress side reactions.
Transition Metal-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Alkyl Group Introduction
Palladium-catalyzed Suzuki coupling has been adapted to introduce the propanone moiety indirectly. Starting from 5-bromoindazole, a propionyl boronic ester undergoes cross-coupling using Pd(dba)₂ (2 mol%) and Q-Phos (4 mol%) in toluene at 90°C. This method avoids harsh acylating agents and enables precise control over the ketone’s position. Post-coupling oxidation of the intermediate alkene (e.g., using OsO₄/NaIO₄) yields the propanone derivative with 58–64% overall efficiency.
Reaction Conditions :
| Component | Quantity/Parameter |
|---|---|
| 5-Bromoindazole | 1.0 equiv |
| Propionyl boronic ester | 1.5 equiv |
| Pd(dba)₂ | 2 mol% |
| Q-Phos | 4 mol% |
| Temperature | 90°C, 12 h |
Direct Alkylation via Hartwig Catalyst System
For substrates resistant to electrophilic acylation, alkylation via Pd-catalyzed C–H activation offers an alternative. A Hartwig-type catalyst (Pd(OAc)₂ with Xantphos) facilitates the coupling of 5-iodoindazole with propionaldehyde under reductive conditions. The aldehyde is in situ converted to a propyl fragment, which attaches to the indazole’s C5 position. Subsequent oxidation with MnO₂ generates the ketone in 45–50% yield.
Mechanochemical Synthesis Using Grinding Techniques
Solvent-Free Cyclocondensation
A greener approach involves mechanochemical grinding of 2-hydroxyphenylpropan-1-one hydrazone with ammonium chloride. The reaction proceeds via acid-catalyzed cyclization, where NH₄Cl activates the carbonyl group, enabling intramolecular dehydration to form the indazole ring. This method achieves 80–92% yield within 30 minutes, bypassing solvent use and high temperatures.
Mechanistic Pathway :
-
Hydrazone Formation : 2-Hydroxyphenylpropan-1-one reacts with hydrazine hydrate in ethanol.
-
Cyclization : NH₄Cl promotes tautomerization to a keto-hydrazine intermediate, which undergoes dehydrogenation to yield the indazole core.
Characterization and Analytical Validation
Spectral Data for Structural Confirmation
Post-synthesis characterization relies on NMR, MS, and IR spectroscopy:
Purity Assessment via Chromatography
HPLC analysis (C18 column, MeOH:H₂O = 70:30) reveals >98% purity for catalytically synthesized batches, whereas mechanochemical routes achieve >95% due to minimal byproducts.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Propanoyl Chloride | 65–72 | 6–8 h | Moderate | High |
| Suzuki Coupling | 58–64 | 12–24 h | Low | Moderate |
| Mechanochemical | 80–92 | 0.5 h | High | High |
Key Takeaways :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1H-Indazol-5-YL)propan-1-one, and how can yield be optimized?
- Methodology : The compound can be synthesized via Mannich-type reactions or intramolecular cyclizations using indazole derivatives as starting materials. Flow chemistry techniques, such as Grignard reagent integration in continuous reactors, improve reproducibility and scalability . Post-synthesis purification often involves column chromatography or recrystallization, with purity verified via HPLC or NMR.
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement, especially for resolving twinned crystals or high-resolution data .
- Spectroscopy : NMR (¹H/¹³C) for functional group analysis, FTIR for ketone identification, and HRMS for molecular weight confirmation .
- Thermal analysis : DSC/TGA to assess stability and polymorphic transitions.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- Emergency measures : In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert adsorbents and dispose of according to hazardous waste guidelines .
Advanced Research Questions
Q. How can computational methods like DFT enhance the understanding of this compound's reactivity?
- Methodology : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites. Compare computational results with experimental NMR chemical shifts or X-ray bond lengths to validate models. Software like Gaussian or ORCA is recommended .
Q. What strategies resolve contradictions between biological activity data and computational predictions for this compound?
- Methodology :
- Validation experiments : Repeat assays (e.g., kinase inhibition or cytotoxicity tests) under controlled conditions to rule out false positives/negatives .
- Multi-parametric analysis : Use docking simulations (AutoDock Vina) to assess binding affinities and correlate with in vitro IC₅₀ values. Adjust computational parameters (e.g., solvation models) to align with experimental outcomes .
Q. How can researchers elucidate the mechanistic role of this compound in biological systems?
- Methodology :
- Isotopic labeling : Incorporate ¹³C or deuterium into the ketone group to track metabolic pathways via LC-MS.
- Kinetic studies : Perform time-resolved fluorescence assays to measure enzyme inhibition rates. Compare with structurally analogous indazole derivatives to identify key functional groups .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
